molecular formula C14H10FNO5 B6402765 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 887244-25-9

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6402765
CAS RN: 887244-25-9
M. Wt: 291.23 g/mol
InChI Key: JQUFQOIQUGLGAE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, otherwise known as 4-FMPB, is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a colorless crystalline solid, with a molecular formula of C10H7FO3N2, and a molecular weight of 214.15 g/mol. 4-FMPB is a phenolic nitro compound, with a pKa of 4.8, and a melting point of 175⁰C.

Scientific Research Applications

4-FMPB is used in scientific research for a variety of purposes, such as the study of biochemical and physiological processes, as well as the development of new drugs and treatments. It is also used to study the structure and function of proteins, enzymes, and other molecules. 4-FMPB is also used in imaging techniques, such as fluorescence microscopy and mass spectrometry.

Mechanism of Action

4-FMPB is an inhibitor of several enzymes, including cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other compounds. It is also an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other mediators of inflammation. 4-FMPB is also known to inhibit the activity of some G-protein coupled receptors (GPCRs), which are involved in many cellular processes, including signal transduction, cell proliferation, and gene expression.
Biochemical and Physiological Effects
4-FMPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 (CYP) enzymes, cyclooxygenase (COX) enzymes, and G-protein coupled receptors (GPCRs). It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of certain bacteria. Additionally, 4-FMPB has been shown to have anti-inflammatory, antioxidant, and antitumor effects.

Advantages and Limitations for Lab Experiments

The use of 4-FMPB in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available. Additionally, it is stable and has a wide range of applications. However, there are some limitations to using 4-FMPB in laboratory experiments. It can be toxic in high concentrations, and can interfere with the activity of certain enzymes and proteins.

Future Directions

There are a number of potential future directions for research involving 4-FMPB. One potential direction is to further explore its ability to inhibit the activity of enzymes and proteins. Additionally, further research could be conducted to determine its potential applications in the development of new drugs and treatments. Additionally, research could be conducted to explore its potential use in imaging techniques, such as fluorescence microscopy and mass spectrometry. Finally, further research could be conducted to explore its potential anti-inflammatory, antioxidant, and antitumor effects.

Synthesis Methods

4-FMPB is synthesized through a multi-step process, beginning with the reaction of 3-fluoro-4-methoxyphenol and 2-nitrobenzoyl chloride. The resulting intermediate is then treated with a base, such as sodium hydroxide, to form 4-FMPB.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(7-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFQOIQUGLGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690171
Record name 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887244-25-9
Record name 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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